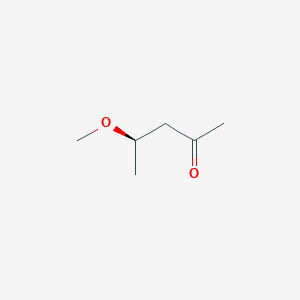
(4R)-4-methoxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxy-4-pentanone is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methoxy-4-pentanone can be achieved through several methods. One common approach involves the reaction of ®-2-pentanol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, allowing the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methoxy-4-pentanone may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and enantiomeric excess of the product.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Methoxy-4-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-2-Methoxy-4-pentanone can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or ethers.
Aplicaciones Científicas De Investigación
®-2-Methoxy-4-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: ®-2-Methoxy-4-pentanone is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ®-2-Methoxy-4-pentanone involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
(S)-2-Methoxy-4-pentanone: The enantiomer of ®-2-Methoxy-4-pentanone, with similar chemical properties but different biological activities.
2-Methoxy-4-pentanone: The racemic mixture containing both ® and (S) enantiomers.
2-Methoxy-4-butanone: A structurally similar compound with one less carbon atom.
Uniqueness: ®-2-Methoxy-4-pentanone is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific interactions with biological molecules also distinguish it from its racemic and achiral counterparts.
Propiedades
Número CAS |
167466-95-7 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(4R)-4-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1 |
Clave InChI |
BNEZGZQZWFYHTI-ZCFIWIBFSA-N |
SMILES |
CC(CC(=O)C)OC |
SMILES isomérico |
C[C@H](CC(=O)C)OC |
SMILES canónico |
CC(CC(=O)C)OC |
Sinónimos |
2-Pentanone, 4-methoxy-, (4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















